2-(4-chlorophenoxy)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
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Description
2-(4-chlorophenoxy)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a useful research compound. Its molecular formula is C21H21ClN2O3 and its molecular weight is 384.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.1240702 g/mol and the complexity rating of the compound is 546. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(4-chlorophenoxy)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on available research findings, including pharmacological effects, mechanisms of action, and potential clinical applications.
Structural Overview
The molecular formula of the compound is C21H21ClN2O3 with a molecular weight of approximately 384.9 g/mol. The structure features a tetrahydroisoquinoline moiety, which is known for its diverse pharmacological properties.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Neuroprotective Effects : Tetrahydroisoquinoline derivatives have shown promise in treating neurodegenerative diseases such as Parkinson's and Alzheimer's due to their ability to modulate neurotransmitter systems and reduce oxidative stress .
- Anti-inflammatory Activity : The compound may possess anti-inflammatory properties, potentially useful in treating chronic inflammatory conditions.
- Anticancer Potential : Similar compounds have been investigated for their anticancer activities, suggesting that this compound may interact with cancer cell signaling pathways.
The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, studies suggest the following potential mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression.
- Receptor Modulation : It could act on neurotransmitter receptors, affecting dopaminergic and serotonergic signaling pathways.
- Oxidative Stress Reduction : The presence of functional groups in the molecule may contribute to its ability to scavenge free radicals and reduce oxidative damage.
In Vitro Studies
In vitro studies have demonstrated that derivatives of tetrahydroisoquinoline can inhibit cell proliferation in various cancer cell lines. For example:
- A study found that certain analogs exhibited IC50 values in the micromolar range against breast cancer cells.
In Vivo Studies
Animal model studies indicated that compounds with similar structures provided neuroprotective effects in models of neurodegeneration:
- Research showed significant improvement in motor function and reduced neuroinflammation in mice treated with tetrahydroisoquinoline derivatives .
Data Table: Biological Activities and Effects
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3/c22-17-4-7-19(8-5-17)27-13-20(25)23-18-6-3-14-9-10-24(12-16(14)11-18)21(26)15-1-2-15/h3-8,11,15H,1-2,9-10,12-13H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXYQQHSEPVRDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)COC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.